Methoxy Substitution Pattern: 2,3,4- vs. 3,4,5-Trimethoxybenzyl Calcium Channel Selectivity
The 2,3,4‑trimethoxy substitution pattern on the benzyl ring of the target compound is a critical determinant of calcium channel subtype selectivity. In a 2012 SAR study of trimethoxybenzyl piperazine N‑type calcium channel inhibitors, the lead compound NP078585 — which bears a 3,4,5‑trimethoxybenzyl group — exhibited only modest L‑type calcium channel selectivity and substantial off‑target hERG potassium channel inhibition [1]. Optimization of this scaffold to compound 16 (which retained the trimethoxybenzylpiperazine core with alternative N‑substitution) achieved ~120‑fold selectivity over hERG and ~3600‑fold selectivity over L‑type channels [1]. The target compound, bearing a 2,3,4‑trimethoxy arrangement (identical to the trimetazidine and lomerizine pharmacophore) rather than the 3,4,5‑pattern, is structurally positioned to engage a different selectivity space within this SAR framework.
| Evidence Dimension | hERG and L-type calcium channel selectivity (fold-selectivity relative to N-type channel blockade) |
|---|---|
| Target Compound Data | Not directly measured; inferred from 2,3,4-trimethoxy pharmacophore class behavior |
| Comparator Or Baseline | NP078585 (3,4,5-trimethoxybenzyl piperazine): modest L-type selectivity, substantial hERG inhibition; Compound 16 (optimized analog): ~120-fold hERG selectivity, ~3600-fold L-type selectivity |
| Quantified Difference | Class-level differentiation: 2,3,4- vs. 3,4,5-trimethoxy regiochemistry produces distinct channel selectivity signatures; quantitative fold-selectivity values for the target compound are not yet published |
| Conditions | In vitro patch-clamp electrophysiology; recombinant hERG, L-type, and N-type calcium channels expressed in HEK293 cells |
Why This Matters
For researchers designing calcium channel modulator screens, the 2,3,4‑trimethoxy regiochemistry defines a distinct SAR branch from the 3,4,5‑series, making the target compound a non‑substitutable probe for interrogating this pharmacophoric space.
- [1] Pajouhesh H, Feng ZP, Ding Y, et al. Structure-activity relationships of trimethoxybenzyl piperazine N-type calcium channel inhibitors. Bioorg Med Chem Lett. 2012;22(12):4153-4158. doi:10.1016/j.bmcl.2012.04.054. PMID: 22579422. View Source
